molecular formula C5H9N3S B2951891 1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine CAS No. 1368716-31-7

1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine

Cat. No.: B2951891
CAS No.: 1368716-31-7
M. Wt: 143.21
InChI Key: LLJVSWLXTLQUJE-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with ethylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to achieve high-quality output .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. In the context of its antimicrobial and anticancer activities, the compound is believed to interfere with DNA replication and repair processes. This disruption can inhibit the growth and proliferation of bacterial and cancer cells. The exact pathways and molecular targets involved may vary depending on the specific application and biological context .

Comparison with Similar Compounds

    1,3,4-Thiadiazole: The parent compound of the class, known for its broad range of biological activities.

    1,2,3-Thiadiazole: Another isomer with distinct chemical properties and applications.

    1,2,4-Thiadiazole: Known for its use in medicinal chemistry and materials science.

    1,2,5-Thiadiazole: Less common but still of interest for its unique properties.

Uniqueness: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl group and the ethan-1-amine moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-3(6)5-8-7-4(2)9-5/h3H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJVSWLXTLQUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368716-31-7
Record name 1-(5-methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine
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